molecular formula C14H14BrN5 B7648518 5-bromo-2-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]benzonitrile

5-bromo-2-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]benzonitrile

Cat. No. B7648518
M. Wt: 332.20 g/mol
InChI Key: DBRFJFBHVCAAIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]benzonitrile is a chemical compound used in scientific research. It is commonly referred to as BTP-2 and is known for its ability to inhibit the function of inositol 1,4,5-trisphosphate receptors (IP3Rs), which play a crucial role in calcium signaling.

Mechanism of Action

BTP-2 inhibits the function of 5-bromo-2-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]benzonitrile, which are responsible for releasing calcium ions from intracellular stores in response to various signals. By inhibiting this compound, BTP-2 reduces the release of calcium ions, which can affect various cellular processes. The inhibition of this compound by BTP-2 is reversible and dose-dependent.
Biochemical and Physiological Effects:
BTP-2 has been shown to have several biochemical and physiological effects. It can inhibit the growth and proliferation of cancer cells by inducing apoptosis. BTP-2 has also been shown to reduce the severity of ischemic brain injury by reducing calcium overload and neuronal death. In addition, BTP-2 has been shown to improve glucose metabolism and insulin sensitivity in obese mice.

Advantages and Limitations for Lab Experiments

BTP-2 has several advantages for lab experiments. It is a highly specific inhibitor of 5-bromo-2-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]benzonitrile and does not affect other calcium channels. BTP-2 is also reversible, allowing for the investigation of the effects of IP3R inhibition on cellular processes. However, BTP-2 has limitations as well. It is a relatively expensive compound and requires specialized equipment for synthesis. In addition, BTP-2 has a relatively short half-life and requires frequent administration in in vivo experiments.

Future Directions

There are several future directions for the use of BTP-2 in scientific research. One area of interest is the role of 5-bromo-2-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]benzonitrile in the regulation of autophagy, a cellular process involved in the degradation of damaged proteins and organelles. BTP-2 has also been shown to have potential therapeutic effects in various disease models, including cancer and neurodegenerative diseases. Further research is needed to fully understand the mechanisms underlying these effects and to develop more potent and selective IP3R inhibitors.

Synthesis Methods

The synthesis of BTP-2 involves several steps using various chemical reagents. The first step involves the reaction of 5-bromo-2-chlorobenzonitrile with 1H-1,2,4-triazole-5-amine to form 5-bromo-2-[4-(1H-1,2,4-triazol-5-yl)phenyl]benzonitrile. This intermediate is then reacted with piperidine to form 5-bromo-2-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]benzonitrile.

Scientific Research Applications

BTP-2 has been extensively used in scientific research to study the role of 5-bromo-2-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]benzonitrile in various physiological processes. It is commonly used to investigate the role of calcium signaling in cellular processes such as apoptosis, autophagy, and synaptic plasticity. BTP-2 has also been used to study the role of this compound in various disease models, including cancer, neurodegenerative diseases, and cardiovascular diseases.

properties

IUPAC Name

5-bromo-2-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN5/c15-12-1-2-13(11(7-12)8-16)20-5-3-10(4-6-20)14-17-9-18-19-14/h1-2,7,9-10H,3-6H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRFJFBHVCAAIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC=NN2)C3=C(C=C(C=C3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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